An In-depth Technical Guide to 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene
An In-depth Technical Guide to 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene (CAS 1600845-57-5), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Introduction and Strategic Overview
4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound featuring a unique combination of functional groups that render it a valuable building block in organic synthesis. The presence of a bromine atom facilitates a range of cross-coupling reactions, while the fluorine atom and the ethoxyethoxy group can be strategically employed to modulate the pharmacokinetic and physicochemical properties of target molecules. The strategic placement of these substituents on the benzene ring allows for regioselective transformations, making it a key intermediate in the synthesis of complex molecular architectures.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the ethoxyethoxy moiety can improve solubility and other drug-like properties. The bromo- and fluoro-substituents also make the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1600845-57-5 | [2] |
| Molecular Formula | C₁₀H₁₂BrFO₂ | [2] |
| Molecular Weight | 263.10 g/mol | [2] |
| SMILES Code | FC1=CC=C(Br)C=C1OCCOCC | [2] |
| Purity | Typically ≥98% | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
The logical synthetic approach involves the initial formation of the ether linkage via a Williamson ether synthesis, followed by the selective bromination of the resulting fluoro-substituted ether.
Caption: Proposed Williamson Ether Synthesis for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Williamson Ether Synthesis
This step involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.
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To a solution of 3-bromo-4-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.
Spectroscopic and Structural Analysis
Detailed experimental spectra for 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene are not widely published. However, a predictive analysis based on the compound's structure allows for the anticipation of key spectroscopic features.
Predicted ¹H and ¹³C NMR Spectroscopy
The NMR spectra of halogenated fluorobenzenes can be complex due to fluorine-proton and fluorine-carbon couplings.[4]
¹H NMR:
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Aromatic Region (δ 6.8-7.5 ppm): Three signals corresponding to the aromatic protons, showing complex splitting patterns due to H-H and H-F couplings.
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Aliphatic Region (δ 3.5-4.2 ppm): Signals corresponding to the methylene protons of the ethoxyethoxy group, likely appearing as triplets or multiplets.
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Aliphatic Region (δ 1.2-1.4 ppm): A triplet corresponding to the methyl protons of the ethyl group.
¹³C NMR:
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Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons, with some showing splitting due to C-F coupling. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
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Aliphatic Region (δ 15-70 ppm): Signals for the carbons of the ethoxyethoxy group.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1200 | Aryl-O-C stretch (asymmetric) |
| 1100-1000 | C-F stretch |
| 600-500 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
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Molecular Ion (M⁺): Peaks at m/z 262 and 264.
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Fragmentation: Fragmentation patterns would likely involve the loss of the ethoxyethoxy side chain.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene is dominated by the carbon-bromine bond, which is a versatile handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Key Cross-Coupling Reactions of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene.
Cross-Coupling Reactions
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to biaryl structures.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted anilines.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system to synthesize aryl alkynes.
These reactions are fundamental in the construction of complex organic molecules and are widely used in drug discovery and materials science.[5]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring towards nucleophilic attack. While the C-F bond is generally more susceptible to cleavage in SNAr reactions, the C-Br bond can also be displaced under certain conditions, offering another avenue for functionalization.
Applications in Research and Development
While specific applications of 4-Bromo-2-(2-ethoxyethoxy)-1-fluorobenzene are not extensively documented in peer-reviewed literature, its structural motifs are present in molecules of significant interest, particularly in the pharmaceutical industry. For instance, structurally similar compounds are used as key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, which are used in the treatment of type 2 diabetes.[6][7]
The unique combination of a reactive bromine handle, a property-modulating fluorine atom, and a solubilizing ethoxyethoxy group makes this compound an attractive starting material for the synthesis of novel bioactive compounds and functional materials.
Safety and Handling
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
In case of exposure, it is crucial to seek immediate medical attention.
References
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Available from: [Link]
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Scilit. The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. Available from: [Link]
-
Google Patents. United States Patent. Available from: [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (PDF) 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Available from: [Link]
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